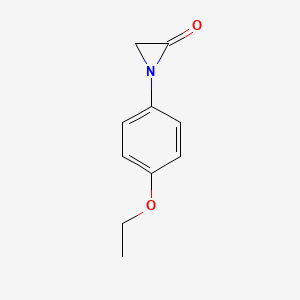

1-(4-Ethoxyphenyl)aziridin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

606135-83-5 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)aziridin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-2-13-9-5-3-8(4-6-9)11-7-10(11)12/h3-6H,2,7H2,1H3 |

InChI Key |

PJRODHIYQQTQPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC2=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 4 Ethoxyphenyl Aziridin 2 One

Fundamental Ring-Opening Pathways of Aziridinones

The high ring strain (26-27 kcal/mol) of the aziridine (B145994) ring makes it susceptible to ring-opening reactions, which are a cornerstone of their synthetic utility. clockss.org These reactions provide a versatile route to a wide array of functionalized nitrogen-containing compounds. clockss.orgmdpi.com The regioselectivity of these openings is a critical aspect, often influenced by the substituents on the ring and the nature of the attacking species. nih.govrsc.org

Nucleophilic Ring-Opening at C-2 and C-3 Carbon Centers

Nucleophilic attack is a primary mode of reaction for aziridinones. The attack can occur at either the C-2 (carbonyl) or C-3 carbon atom of the aziridinone (B14675917) ring. bohrium.comrsc.org The activation of the aziridine ring, often by an electron-withdrawing group on the nitrogen, enhances its reactivity towards nucleophiles. clockss.org

The site of nucleophilic attack, and thus the regioselectivity, is a subject of intensive study. nih.govbohrium.com In many instances, nucleophilic additions to N-aryl aziridin-2-ones exhibit a high degree of regioselectivity. nih.govbohrium.com For example, the ring-opening of bicyclic N-aryl aziridines has been shown to proceed with "exquisite regioselectivity" under various conditions. nih.govbohrium.com

The stereoselectivity of these reactions is also a key feature. Nucleophilic additions to chiral aziridinones can proceed with a high degree of stereocontrol, leading to the formation of specific stereoisomers. researchgate.net For instance, the stereoselectivity of nucleophilic additions to 3-azidoalkanals, which can be precursors to aziridines, is highly dependent on the Lewis acid used, with non-chelating acids favoring anti-products and chelating acids favoring syn-products. nih.gov This highlights the potential for controlling the stereochemical outcome of ring-opening reactions.

The nature of the nucleophile plays a significant role in determining the reaction's regioselectivity. While heteroatom nucleophiles often attack the β-carbon (C-3), carbon-based nucleophiles can exhibit less predictable regioselectivity. clockss.org The table below summarizes the regioselective ring-opening of a substituted N-tosyl aziridine with various nucleophiles, illustrating the influence of the nucleophile on the reaction outcome.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | N-(2-phenyl-2-(2,4,6-trimethoxyphenyl)ethyl)tosylamide | 99 | acs.org |

| Benzo[d] nih.govbohrium.comdioxole | N-(2-(benzo[d] nih.govbohrium.comdioxol-5-yl)-2-phenylethyl)tosylamide | 90 | acs.org |

| 1,4-Dimethoxybenzene | N-(2-(2,5-dimethoxyphenyl)-2-phenylethyl)tosylamide | 70 | acs.org |

| 1,2,3-Trimethoxybenzene | N-(2-phenyl-2-(2,3,4-trimethoxyphenyl)ethyl)tosylamide | 72 | acs.org |

Catalysts can significantly influence the rate and selectivity of nucleophilic ring-opening reactions of aziridines. Lewis acids are commonly employed to activate the aziridine ring, making it more susceptible to nucleophilic attack. For instance, the ring-opening of aziridine silanols to form 1'-amino-tetrahydrofurans is effectively catalyzed by Sc(OTf)₃. nih.gov This reaction proceeds stereospecifically, with the stereochemistry of the product being determined by the configuration of the starting aziridine. nih.gov

Transition metal catalysts have also emerged as powerful tools for promoting aziridine ring-opening reactions. mdpi.com Rhodium(II) catalysts, for example, have been used in the aziridination of olefins, and these resulting N-aryl aziridines can then undergo nucleophilic ring-opening. nih.gov The choice of catalyst and reaction conditions can be tailored to achieve desired outcomes, including high yields and stereoselectivity. nih.gov The table below illustrates the effect of different Lewis acid catalysts on the cyclization of an aziridine silanol.

| Catalyst (mol %) | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Ph₃C⁺BF₄⁻ (10) | 2 | 45 | nih.gov |

| Ph₃C⁺BF₄⁻ (10) | 16 | 45 | nih.gov |

| Ph₃C⁺BF₄⁻ (5) | 16 | Deleterious | nih.gov |

| Ph₃C⁺BF₄⁻ (20) | 16 | Not helpful | nih.gov |

| BINOL-phosphoric acid (30) | 16 | Modest boost | nih.gov |

| BINOL-phosphoric acid (50) | 16 | Modest boost | nih.gov |

Ring Fission at the Carbonyl-Nitrogen Bond

While nucleophilic attack at the carbon centers is a major pathway, fission of the carbonyl-nitrogen bond represents another potential mode of reactivity for aziridin-2-ones. This pathway can be influenced by the electronic nature of the substituents on the aziridinone ring. The presence of an N-aryl group, such as the 4-ethoxyphenyl group, can modulate the strength and reactivity of the C-N bond. rsc.org

Electrophilic Activation and Subsequent Transformations of Aziridin-2-ones

The nitrogen atom of the aziridin-2-one ring, with its lone pair of electrons, can be activated by electrophiles. This activation can lead to the formation of an aziridinium (B1262131) ion, which is a highly reactive intermediate. researchgate.net The subsequent reaction with a nucleophile can proceed with high regio- and stereoselectivity. researchgate.net This strategy provides a powerful method for the synthesis of complex nitrogen-containing molecules. researchgate.net

Rearrangement Reactions of N-Aryl Aziridin-2-ones

N-Aryl aziridin-2-ones can undergo a variety of rearrangement reactions, often driven by the release of ring strain. researchgate.net These rearrangements can lead to the formation of new heterocyclic systems. For example, the rearrangement of N-aryl-2-vinylaziridines can lead to the formation of benzoazepines and dihydropyrroles. acs.org Another documented rearrangement involves the acid-catalyzed transformation of an N-aryl-2-vinyltetrahydro-4-oxoquinoline to an acridine (B1665455) derivative, proceeding through a retro-Michael reaction. clockss.org These reactions highlight the synthetic potential of aziridinones as precursors to more complex molecular architectures.

Thermal and Photochemical Rearrangements

Detailed studies on the thermal and photochemical rearrangements of 1-(4-Ethoxyphenyl)aziridin-2-one have not been reported. For N-aryl aziridinones in general, thermal or photochemical activation can lead to the cleavage of the strained ring. This can initiate a cascade of rearrangements, potentially yielding various isomeric products. The nature of the N-aryl group plays a crucial role in directing the course of these reactions. For instance, photochemical reactions of 1-arylpyrimidin-2(1H)-ones, which also feature an N-aryl lactam, have been shown to undergo ring-opening via a Type I cleavage. A similar pathway could be hypothesized for this compound, but experimental verification is lacking.

Acid/Base-Catalyzed Rearrangements

The response of this compound to acidic or basic conditions has not been specifically documented. Generally, acid-catalyzed reactions of aziridines involve protonation of the nitrogen atom, which activates the ring towards nucleophilic attack and subsequent ring-opening. For instance, hydrohalic acids have been shown to catalyze the dimerization of 1-alkylaziridines to 1,4-dialkylpiperazines. scite.ai In the case of this compound, acid catalysis could potentially lead to hydrolysis of the amide bond or ring-opening to form amino acid derivatives.

Base-catalyzed reactions of aziridinones are less common but could involve deprotonation at a suitable position, potentially initiating rearrangements. However, without experimental data for this compound, the specific outcomes of such reactions remain speculative.

Radical and Cycloaddition Reactions Involving Aziridinone Scaffolds

The participation of this compound in radical and cycloaddition reactions is an area that awaits exploration. Aziridines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. The thermal or photochemical ring-opening of an aziridine can generate these reactive intermediates, which then participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govrsc.org For example, the reaction of trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine with benzaldehyde (B42025) yields oxazolidine (B1195125) derivatives through the formation of an azomethine ylide. nih.gov It is plausible that this compound could undergo similar transformations.

Diels-Alder reactions, a powerful tool for the formation of six-membered rings, have been reported for some aziridine derivatives, particularly 2H-azirines which can act as dienophiles. rsc.orgwikipedia.orgsigmaaldrich.comwikipedia.org Whether this compound itself can function as a dienophile or diene component in such reactions is unknown.

Furthermore, the generation of N-aziridinyl radicals offers another avenue for reactivity, enabling the transfer of the aziridine group to olefins. nih.gov The behavior of this compound under radical-forming conditions has not been investigated.

Theoretical and Computational Chemistry Studies on 1 4 Ethoxyphenyl Aziridin 2 One and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-Ethoxyphenyl)aziridin-2-one. ajchem-a.com These methods can provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and various descriptors that correlate with its chemical behavior.

For a molecule like this compound, DFT calculations would typically be used to determine its optimized geometry, vibrational frequencies, and electronic properties. The presence of the ethoxyphenyl group, a known electron-donating substituent, is expected to significantly influence the electronic properties of the aziridinone (B14675917) ring.

Computational studies on related compounds, such as Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one, have utilized both Hartree-Fock (HF) and DFT methods with basis sets like 6-31G(d,p) to achieve optimized geometries that are in good agreement with experimental X-ray diffraction data. researchgate.net Similar levels of theory would be appropriate for studying this compound.

Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. ajchem-a.com For N-aryl aziridinones, the HOMO is typically localized on the phenyl ring, while the LUMO is often associated with the C-N or C-C bonds of the strained aziridinone ring. The molecular electrostatic potential (MEP) surface would also be calculated to identify the regions most susceptible to electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Representative Calculated Electronic Properties for an Analogous N-Aryl Aziridinone (Note: This data is hypothetical and based on typical values for similar compounds, as specific data for this compound is not available.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Reflects kinetic stability |

Prediction of Reaction Pathways and Transition States

A primary application of quantum chemical calculations in the context of this compound would be the prediction of its reaction pathways, particularly for ring-opening reactions, which are characteristic of strained three-membered rings. mdpi.com By mapping the potential energy surface for a given reaction, computational methods can identify the transition state structures and calculate the associated activation energies.

For aziridinones, ring-opening can be initiated by nucleophilic attack at either of the ring carbons or by thermal or photochemical means. Theoretical calculations can model these processes and predict the regioselectivity and stereoselectivity of the reactions. For instance, in the copper-catalyzed ring-opening of alkyl aziridines, DFT calculations have been instrumental in rationalizing the observed regioselectivity by comparing the activation energies for the formation of different products. mdpi.com A similar approach for this compound would involve modeling the approach of a nucleophile and calculating the energy profile for the ring-opening process.

The calculations would elucidate the structure of the transition state, revealing the extent of bond breaking and bond formation at the peak of the energy barrier. This information is invaluable for understanding the reaction mechanism at a molecular level.

Analysis of Bond Strains and Energetics of Ring Opening

The high reactivity of aziridinones is largely attributed to the significant ring strain inherent in the three-membered ring structure. Quantum chemical calculations can quantify this strain energy. One common method is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to calculate the strain energy of the cyclic compound relative to an acyclic analogue.

The energetics of ring-opening are a key focus of such studies. The activation energy for the ring-opening process provides a measure of the kinetic stability of the ring. mdpi.com For this compound, the electron-donating nature of the ethoxyphenyl group is expected to influence the stability of the aziridinone ring and the transition state for its opening. DFT calculations would be employed to compute the Gibbs free energy of activation (ΔG‡) for the ring-opening reaction under various conditions.

Table 2: Representative Calculated Energetic Data for Aziridine (B145994) Ring Opening (Note: This data is illustrative, based on studies of related aziridines, as specific data for this compound is not available.)

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|

| Nucleophilic attack at C2 | 15-20 | Ring opening initiated by a nucleophile at the carbonyl carbon. |

| Nucleophilic attack at C3 | 20-25 | Ring opening initiated by a nucleophile at the other ring carbon. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov For this compound, MD simulations would be particularly useful for exploring its conformational landscape and its interactions with solvent molecules or biological macromolecules.

An MD simulation would begin by placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds. This would generate a trajectory of the molecule's movements, allowing for the analysis of its conformational flexibility.

A key aspect to investigate would be the rotational dynamics of the ethoxyphenyl group relative to the aziridinone ring. The simulation would reveal the preferred conformations and the energy barriers between them. Furthermore, if this compound were being studied as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site of the target protein, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions. nih.gov

Computational Design Principles for Novel Aziridinone Derivatives

The insights gained from theoretical and computational studies on this compound and its analogues can be leveraged to establish design principles for novel aziridinone derivatives with desired properties. For instance, if the goal is to enhance the reactivity of the aziridinone ring, computational models can predict the effect of different substituents on the ring strain and the activation energy for ring-opening.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate calculated molecular descriptors with experimentally observed biological activity, are a powerful tool in this regard. zenodo.org By building a QSAR model based on a series of aziridinone derivatives, it would be possible to predict the activity of new, unsynthesized compounds. Descriptors such as HOMO/LUMO energies, Mulliken charges, and steric parameters would likely be important variables in such a model.

Computational design could also involve virtual screening of compound libraries to identify new aziridinone derivatives with high predicted affinity for a particular biological target. This approach, often used in drug discovery, can significantly accelerate the identification of promising lead compounds. nih.gov

Synthetic Utility of 1 4 Ethoxyphenyl Aziridin 2 One As a Chemical Building Block

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

1-(4-Ethoxyphenyl)aziridin-2-one serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its strained three-membered ring makes it a reactive intermediate, amenable to ring-opening and rearrangement reactions to form larger, more complex heterocyclic systems.

Formation of β-Lactams and Other Cyclic Amides

The synthesis of β-lactams (azetidin-2-ones) is a prominent application of aziridin-2-one chemistry. The Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine is a cornerstone for constructing the β-lactam ring. nih.govnih.gov In the context of this compound, the p-ethoxyphenyl group acts as a valuable N-substituent that can be introduced and later removed under specific conditions.

Research by Jarrahpour and Zarei details the synthesis of a series of novel N-(p-ethoxyphenyl)-2-azetidinones via the Staudinger reaction. nih.govresearchgate.net This involves the reaction of various imines with ketenes generated in situ from carboxylic acids. The p-ethoxyphenyl group on the nitrogen atom of the imine is carried through the reaction to become the N-substituent on the resulting β-lactam ring. researchgate.net

A key feature of the p-ethoxyphenyl group is its utility as a protective group for the β-lactam nitrogen. It can be oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the corresponding N-unsubstituted β-lactams. nih.govresearchgate.netmdpi.com This deprotection is significant as N-unsubstituted β-lactams are crucial intermediates in the synthesis of various biologically active compounds, including antibiotics. researchgate.net The efficiency of this removal has been studied under various conditions, optimizing solvent, temperature, and molar equivalents of the oxidizing agent. nih.govresearchgate.net

The synthesis of these β-lactams can be achieved with stereochemical control, leading to either cis or trans isomers depending on the reaction conditions and the nature of the reactants. nih.govmdpi.com The stereochemistry is often determined by spectroscopic methods, with the coupling constants between H-3 and H-4 in the 1H NMR spectrum being a key indicator. mdpi.com

The table below summarizes the synthesis of various N-(4-ethoxyphenyl)azetidin-2-ones and their subsequent dearylation.

| Entry | Reactants (Imine derived from) | Product (N-(4-ethoxyphenyl)azetidin-2-one) | Deprotected Product (N-unsubstituted β-lactam) | Yield of Deprotection (%) |

| 1 | Benzaldehyde (B42025) | 1-(4-Ethoxyphenyl)-4-phenylazetidin-2-one | 4-Phenylazetidin-2-one | 78 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one | 4-(4-Chlorophenyl)azetidin-2-one | 74 |

| 3 | 4-Methylbenzaldehyde | 1-(4-Ethoxyphenyl)-4-(p-tolyl)azetidin-2-one | 4-(p-Tolyl)azetidin-2-one | 82 |

| 4 | 4-Methoxybenzaldehyde | 1-(4-Ethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one | 4-(4-Methoxyphenyl)azetidin-2-one | 77 |

Data compiled from Jarrahpour and Zarei, 2007. nih.govresearchgate.net

Construction of Azetidines, Pyrrolidones, and Higher Heterocycles

Beyond β-lactams, this compound and related structures are precursors to other heterocyclic systems. The reduction of the β-lactam ring of an azetidin-2-one (B1220530) is a common method for the synthesis of azetidines. magtech.com.cnacs.org This transformation can be achieved using reducing agents such as diborane (B8814927) or lithium aluminum hydride, typically with retention of the stereochemistry of the ring substituents. acs.org The N-(4-ethoxyphenyl) group can be retained during this reduction, yielding N-(4-ethoxyphenyl)azetidines, which are themselves valuable synthetic intermediates.

The strained ring of aziridin-2-ones can also be opened and rearranged to form larger rings. While specific examples detailing the conversion of this compound to pyrrolidones and higher heterocycles are not extensively documented in the provided context, the general reactivity of related aziridines and β-lactams suggests this possibility. For instance, ring expansion of aziridines can lead to the formation of larger heterocyclic structures. nih.gov Furthermore, functionalized 2-pyrrolidones have been synthesized through cyclocondensation reactions of related precursors. nih.gov

Precursors for Isoquinoline (B145761) Derivatives

Isoquinoline alkaloids and their derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.comwikipedia.orgnih.gov The synthesis of the isoquinoline core can be achieved through various methods, often involving the cyclization of a substituted phenethylamine (B48288) derivative. Amides can serve as precursors in these cyclization reactions, such as the Bischler-Napieralski reaction, to form dihydroisoquinolines, which can then be aromatized to isoquinolines. nih.gov

While a direct synthesis of isoquinolines from this compound is not explicitly described, the chemical functionalities present in this molecule and its derivatives offer potential pathways. For example, the p-ethoxyphenyl group is a substituted phenethylamine moiety. Ring-opening of the aziridin-2-one ring could generate a side chain that, after further modification, could undergo intramolecular cyclization to form the isoquinoline ring system. N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides have been reported as precursors to isoquinolines, highlighting the utility of amide functionality in this context. mdpi.com

Role in Amino Acid and Peptide Mimetic Synthesis

The structural rigidity and chemical reactivity of the aziridin-2-one scaffold make it a useful starting point for the synthesis of non-proteinogenic amino acids and peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides but with enhanced stability or modified activity. nih.gov

The ring-opening of aziridine-2-carboxylic acids with various nucleophiles is a known strategy for the preparation of α-amino acids. researchgate.net The N-substituent on the aziridine (B145994) ring can influence the stereochemical outcome of these reactions. The use of N-substituted aziridine-2-carboxylates has been demonstrated in the synthesis of biologically relevant compounds, including amino acids. nih.gov

β-Lactams, such as derivatives of this compound, are also valuable intermediates in this field. They can be considered as constrained dipeptide mimics. The ring can be opened to generate β-amino acids or other modified amino acid structures. Oxazolidinones, which can be derived from amino acids, are another class of chiral auxiliaries used in the asymmetric synthesis of amino acids and can be conceptually linked to the chemistry of related heterocycles. sigmaaldrich.com

Application in Polymer Chemistry and Functional Material Precursors (Non-Biological)

The application of this compound in non-biological polymer chemistry and as a precursor for functional materials is an emerging area. The strained aziridine ring is susceptible to ring-opening polymerization. While specific studies on the polymerization of this compound are not detailed in the provided information, the polymerization of aziridines, in general, is a known process that leads to polyamines. The presence of the ethoxyphenyl group could impart specific properties, such as altered solubility or thermal stability, to the resulting polymer.

Furthermore, the heterocyclic structure can be a building block for more complex functional materials. For example, heterocyclic compounds are integral to the structure of many organic light-emitting diode (OLED) materials and other functional dyes. The aromatic nature of the p-ethoxyphenyl group combined with the reactive aziridin-2-one ring could be exploited in the design of novel functional molecules.

Use as Chiral Auxiliaries and Ligand Precursors in Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.com Given that this compound can be synthesized from chiral precursors or resolved into its enantiomers, it has the potential to act as a chiral auxiliary. The defined stereochemistry of the aziridin-2-one ring could direct the approach of reagents in subsequent transformations.

Oxazolidinones are a well-established class of chiral auxiliaries, and their synthesis and applications have been extensively studied. sigmaaldrich.comwikipedia.orgnih.gov These auxiliaries are often derived from amino acids and are used to direct stereoselective alkylation, aldol, and Diels-Alder reactions. wikipedia.orgrsc.org The structural similarity of aziridin-2-ones to oxazolidinones suggests that they could be employed in a similar capacity. After the desired stereoselective reaction, the auxiliary can be cleaved and potentially recovered.

In the field of catalysis, the nitrogen and oxygen atoms within the this compound structure could act as coordination sites for metal ions. This makes it a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. Modification of the basic aziridin-2-one structure could lead to bidentate or multidentate ligands that can form stable and catalytically active complexes with transition metals.

Future Research Directions and Unaddressed Challenges for 1 4 Ethoxyphenyl Aziridin 2 One

Development of Highly Controlled and Selective Reaction Methodologies

A primary challenge in the chemistry of 1-(4-ethoxyphenyl)aziridin-2-one lies in achieving high levels of control and selectivity in its transformations. The strained three-membered ring is highly susceptible to nucleophilic attack, which can lead to various ring-opened products. Therefore, the development of methodologies that can precisely control the regioselectivity and stereoselectivity of these reactions is of paramount importance.

Future research should focus on the design and application of novel catalytic systems for the asymmetric synthesis of chiral derivatives. While methods for the asymmetric synthesis of aziridine-2-carboxylates through the kinetic resolution of 2H-azirines have been reported, direct asymmetric syntheses involving this compound are yet to be extensively explored. chemrxiv.org The development of chiral catalysts, including both metal-based and organocatalytic systems, could enable the enantioselective synthesis of valuable building blocks for pharmaceuticals and other biologically active molecules.

Moreover, the N-(p-ethoxyphenyl) group itself presents opportunities for controlled transformations. Research on the related N-(p-ethoxyphenyl)-2-azetidinones has demonstrated that this group can be oxidatively removed using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netnih.gov Investigating similar deprotection strategies for this compound could provide a mild and efficient way to access N-unsubstituted aziridin-2-ones, which are valuable intermediates in their own right. researchgate.netnih.gov The optimization of such reactions to ensure the integrity of the aziridine (B145994) ring will be a key challenge. researchgate.net

Table 1: Investigated Conditions for Oxidative N-Deprotection of N-(p-Ethoxyphenyl)-2-azetidinones

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent ring strain of the aziridin-2-one core makes it a candidate for a variety of unconventional transformations beyond simple ring-opening reactions. Future research should aim to uncover and harness these novel reactivity patterns. Cycloaddition reactions, in particular, represent a promising area of investigation.

The exploration of this compound as a partner in cycloaddition reactions, such as [3+2], [4+2], and [5+1] cycloadditions, could lead to the synthesis of complex heterocyclic scaffolds. nih.govnih.govrsc.orgrsc.org For instance, the reaction of donor-acceptor aziridines with isocyanides has been shown to proceed via a [5+1] cycloaddition to form 2H-1,4-oxazines. rsc.orgrsc.org Investigating analogous reactions for this compound could provide access to novel heterocyclic systems with potential biological activity. The development of metal-free cycloaddition protocols would be particularly noteworthy from a green chemistry perspective. rsc.orgrsc.org

Furthermore, the potential for ring-expansion reactions should be systematically studied. Azirines, which can be related to aziridinones, are known to undergo ring expansions to form a variety of other heterocyclic systems. nih.gov Investigating the rearrangement of this compound under thermal, photochemical, or catalytic conditions could unveil new pathways to larger, more complex molecules.

Integration with Flow Chemistry and Sustainable Synthetic Strategies

The principles of green and sustainable chemistry are increasingly integral to modern synthetic methodologies. rsc.orgajgreenchem.comua.pt Future research on this compound should embrace these principles, with a particular focus on the integration of flow chemistry. uc.ptresearchgate.netmdpi.comvapourtec.com

In addition to flow chemistry, the exploration of greener reaction media, such as water or bio-based solvents, and the use of reusable heterogeneous catalysts are important future research directions. rsc.orgua.pt Developing synthetic protocols that minimize waste and avoid the use of hazardous reagents will be crucial for the long-term viability and industrial applicability of this compound chemistry.

Interdisciplinary Opportunities in Synthetic Organic Chemistry

The unique structural and electronic properties of this compound make it a promising scaffold for applications in various interdisciplinary fields, most notably in medicinal chemistry and materials science. The aziridine motif is present in numerous biologically active natural products and synthetic compounds. ontosight.ainih.gov

Future research should focus on the design and synthesis of novel derivatives of this compound with potential therapeutic applications. For example, the synthesis of hybrid molecules that incorporate the this compound core into other pharmacologically relevant scaffolds could lead to the discovery of new drug candidates. researchgate.net Given the prevalence of the aziridine ring in anticancer agents, exploring the cytotoxicity of novel derivatives against various cancer cell lines would be a logical first step. ontosight.ainih.gov

In the realm of materials science, the rigid, strained ring system of this compound could be exploited for the development of novel polymers and functional materials. The ring-opening polymerization of aziridines can lead to polyamines with interesting properties, and the incorporation of the ethoxyphenyl group could impart specific electronic or liquid-crystalline properties to these materials. Further investigation into the polymerization behavior of this monomer and the characterization of the resulting polymers could open up new avenues for its application in advanced materials.

Q & A

Q. What synthetic methodologies are commonly employed for aziridin-2-one derivatives, and how can they be adapted for 1-(4-Ethoxyphenyl)aziridin-2-one?

Aziridin-2-one derivatives are typically synthesized via cyclization of β-amino alcohols or ketones using reagents like Burgess reagent or Mitsunobu conditions. For this compound, a plausible route involves:

- Step 1 : Reacting 4-ethoxyphenyl isocyanate with a β-ketoester to form a β-lactam intermediate.

- Step 2 : Ring-opening followed by cyclization under acidic conditions to yield the aziridinone core.

Validation requires NMR ([1]H/[13]C) and FT-IR spectroscopy to confirm ring closure and functional groups. Cross-referencing with analogous syntheses (e.g., ’s chalcone synthesis) ensures procedural robustness .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to enhance solubility gradients.

- Temperature Control : Slow evaporation at 4°C minimizes disorder.

- Crystallization Additives : Small amounts of co-solvents (e.g., DMSO) can stabilize hydrogen bonds.

Validate crystal quality using SHELX (e.g., SHELXL for refinement) and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

- Step 1 : Re-examine data collection parameters (e.g., temperature, radiation source) to identify systematic errors.

- Step 2 : Use SHELXL’s restraints to harmonize geometric parameters with DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*).

- Step 3 : Validate via Hirshfeld surface analysis to detect intermolecular interactions distorting bond lengths .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

- Graph Set Analysis : Apply Etter’s formalism () to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Tools : Mercury (CCDC) for topology mapping and PLATON for symmetry checks.

- Case Study : If the compound forms N–H···O=C interactions, quantify their impact on crystal packing via energy frameworks (e.g., CrystalExplorer) .

Q. How can structural validation protocols mitigate errors in reported crystallographic data?

- CheckCIF Reports : Use IUCr’s tool to flag ADPs, missed symmetry, or voids.

- Twinning Analysis : Employ SHELXD for deconvoluting overlapped reflections in twinned crystals.

- Cross-Validation : Compare XRD data with solid-state NMR (e.g., [15]N CPMAS) to confirm tautomeric forms .

Methodological Challenges

Q. How to address discrepancies between spectroscopic data (NMR/IR) and computational predictions for this compound?

- NMR Assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare with ACD/Labs or ChemDraw predictions.

- IR Analysis : Assign carbonyl stretches (1700–1750 cm⁻¹) with caution; solvent effects (e.g., DMSO vs. solid-state) can shift peaks by ±20 cm⁻¹.

- DFT Refinement : Adjust functional/basis set (e.g., B3LYP-D3/def2-TZVP) to improve agreement with experimental data .

Q. What experimental design considerations are critical for studying the reactivity of the aziridinone ring?

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track ring-opening reactions (e.g., nucleophilic attack at C2).

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 mechanisms.

- Control Experiments : Include aziridine analogs to isolate electronic vs. steric effects .

Data Presentation Guidelines

Q. How to present crystallographic data in compliance with IUCr standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.